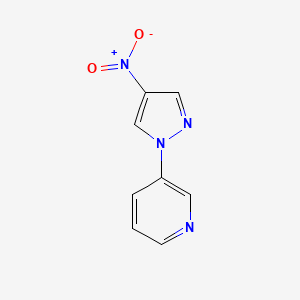

3-(4-Nitro-1H-pyrazol-1-yl)pyridine

説明

特性

CAS番号 |

28469-30-9 |

|---|---|

分子式 |

C8H6N4O2 |

分子量 |

190.16 g/mol |

IUPAC名 |

3-(4-nitropyrazol-1-yl)pyridine |

InChI |

InChI=1S/C8H6N4O2/c13-12(14)8-5-10-11(6-8)7-2-1-3-9-4-7/h1-6H |

InChIキー |

PGBZSEGWWBWTBM-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CN=C1)N2C=C(C=N2)[N+](=O)[O-] |

製品の起源 |

United States |

科学的研究の応用

Anticancer Agents

Research indicates that derivatives of 3-(4-Nitro-1H-pyrazol-1-yl)pyridine exhibit promising anticancer properties. These compounds have been synthesized and tested for their ability to inhibit cancer cell proliferation. For instance, studies have shown that certain modifications to the pyrazole ring enhance the cytotoxic activity against various cancer cell lines, making them potential candidates for further development as anticancer drugs .

Anti-inflammatory Properties

Compounds containing the pyrazole moiety are known for their anti-inflammatory effects. This compound has been evaluated for its ability to reduce inflammation in preclinical models. The nitro group in the structure may play a role in modulating inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

JNK Inhibitors

The compound has been explored as a scaffold for developing inhibitors of c-Jun N-terminal kinase (JNK), which is implicated in various diseases, including cancer and neurodegenerative disorders. Structure-activity relationship studies have shown that modifications to the pyridine and pyrazole rings can lead to increased selectivity and potency against specific JNK isoforms, offering a pathway for targeted therapies .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. The mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Neuroprotective Effects

There is emerging evidence that compounds derived from this compound may possess neuroprotective effects. Research has indicated that these compounds can modulate neuroinflammatory responses and may be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films can enhance the performance of electronic devices .

Coordination Chemistry

This compound can act as a ligand in coordination chemistry, forming complexes with transition metals. Such complexes are studied for their potential applications in catalysis and materials science, particularly in developing new catalysts for organic transformations .

Case Studies

類似化合物との比較

Comparison with Similar Compounds

Pyridine-Based Analogs

Example : 2-Methoxy-5-(4-nitro-1H-pyrazol-1-yl)pyridine

- Structural Differences : The nitro-pyrazole is attached at the pyridine’s 5-position, with an additional methoxy group at C2.

- Synthesis : Prepared via reduction of the nitro group to an amine, followed by coupling with 2-chloroquinazoline (66% yield).

- Activity: Acts as a synthetic intermediate; reduction to the amino derivative enables further functionalization for bioactive molecules.

- Key Data : LC-MS (ESI): m/z 191.0 [M+1]+ for the intermediate amine .

Comparison: Substitution at pyridine’s 3-position (target compound) vs.

Pyrimidine and Triazole Derivatives

Example : 2-(3-Nitro-1H-1,2,4-triazol-1-yl)-4-(pyrrolidin-1-yl)pyrimidine

- Structural Differences : Pyrimidine core replaces pyridine; nitro group resides on a triazole ring.

- Synthesis : Yield of 44%; green solid with decomposition at 219–221°C .

Comparison : The triazole’s smaller ring size (vs. pyrazole) and pyrimidine’s dual nitrogen atoms may enhance polarity and metabolic stability compared to pyridine-based analogs.

Chloroquinoline-Based Nitro-Pyrazoles

Example: 7-Chloro-4-(5-(dichloromethyl)-4-nitro-3-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-1-yl)quinoline (3b)

- Structural Differences: Quinoline core replaces pyridine; dichloromethyl and triazole groups enhance bulk and lipophilicity.

- Activity : Potent antimalarial agent (EC50 = 0.2 µM against Plasmodium falciparum 3D7 strain).

- Key Data : High selectivity for malaria parasites over mammalian cells .

Comparison: The quinoline scaffold’s extended aromatic system and chlorine substituents likely improve membrane permeability and target affinity compared to simpler pyridine derivatives.

Piperidine-Methoxy Pyridine Derivatives

Example : 3-(Piperidin-4-ylmethoxy)pyridine derivatives

- Structural Differences : Piperidine-methoxy group at pyridine’s 3-position replaces nitro-pyrazole.

- Activity : LSD1 inhibitors with Ki = 29 nM and EC50 = 280 nM in leukemia cells.

- Selectivity: >160-fold selectivity over monoamine oxidases A/B .

Comparison : Bulky piperidine-methoxy groups enhance selectivity for epigenetic targets (e.g., LSD1), whereas nitro-pyrazole moieties may favor redox or electrophilic interactions.

Q & A

Basic: What synthetic methodologies are effective for preparing 3-(4-Nitro-1H-pyrazol-1-yl)pyridine, and how can reaction conditions be optimized?

Answer:

The synthesis of nitro-pyrazole derivatives often involves coupling reactions between halogenated pyrazoles and heterocyclic amines. For example, a related compound, 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine, was synthesized using cesium carbonate as a base, copper(I) bromide as a catalyst, and dimethyl sulfoxide (DMSO) as a solvent at 35°C for 48 hours . Key optimization parameters include:

- Catalyst selection : Copper catalysts (e.g., CuBr) are critical for facilitating Ullmann-type coupling.

- Temperature control : Prolonged heating (>24 hours) at moderate temperatures (35–65°C) improves yield.

- Purification : Chromatography with gradients (e.g., ethyl acetate/hexane) effectively isolates the product .

For this compound, analogous methods using nitro-pyrazole precursors (e.g., 4-nitro-1H-pyrazole) and pyridine derivatives are recommended, with nitro group stability under reaction conditions requiring verification via TLC or HPLC .

Basic: Which spectroscopic and crystallographic techniques are most reliable for structural confirmation of this compound?

Answer:

- NMR Spectroscopy : and NMR are essential. For example, pyrazole-protons in similar compounds resonate at δ 8.96–8.28 ppm (pyridine ring) and δ 4.79 ppm (pyrazole-nitrogen coupling) in DMSO-d . Nitro groups typically do not split protons but deshield adjacent carbons.

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H] peaks) with <2 ppm error .

- X-ray Crystallography : SHELXL/SHELXS programs resolve molecular packing and bond angles. For nitro-containing heterocycles, ensure data collection at low temperatures to mitigate radiation damage .

Advanced: How can the nitro group in this compound be selectively modified for functionalization?

Answer:

The nitro group is a versatile handle for further derivatization:

- Reduction : Catalytic hydrogenation (H/Pd-C) or sodium dithionite reduces nitro to amine, enabling cross-coupling or diazotization .

- Electrophilic Substitution : Nitro groups deactivate the pyrazole ring but allow directed meta-substitution on the pyridine moiety under Friedel-Crafts conditions .

- Nitro-to-Cyanide Conversion : In acidic conditions (e.g., HCl/NaNO), nitro groups can be replaced by cyano groups, as seen in 2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid derivatives .

Advanced: What computational strategies predict the reactivity and electronic properties of this compound?

Answer:

- DFT Calculations : Gaussian or ORCA software models HOMO-LUMO gaps, highlighting electrophilic regions (e.g., nitro group’s electron-withdrawing effect).

- Molecular Docking : AutoDock Vina predicts binding affinity to biological targets (e.g., enzymes), leveraging PubChem’s 3D conformer data .

- Solvent Effects : COSMO-RS simulations in solvents like DMSO or water assess solubility, critical for reaction design .

Advanced: How should crystallographic challenges (e.g., twinning, disorder) be addressed when analyzing this compound?

Answer:

- Data Collection : Use high-resolution synchrotron sources (<0.8 Å) to resolve nitro-group disorder.

- Refinement : SHELXL’s TWIN/BASF commands model twinning, while PART instructions handle positional disorder .

- Validation : Check R (<0.05) and Flack parameter (<0.1) to ensure data quality .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Nitro compounds are often irritants .

- Ventilation : Use fume hoods due to potential respiratory toxicity.

- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., FeSO) before disposal as hazardous waste .

Advanced: How to design biological assays for evaluating this compound derivatives?

Answer:

- Target Selection : Prioritize enzymes (e.g., kinases) where nitro groups mimic phosphate moieties.

- Assay Conditions : Use pH 7.4 buffers (PBS) and 37°C for in vitro studies. Include DMSO controls (<1% v/v) .

- Cell-Based Assays : Test cytotoxicity (MTT assay) and IC values in cancer cell lines (e.g., HeLa), noting nitro group’s redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。